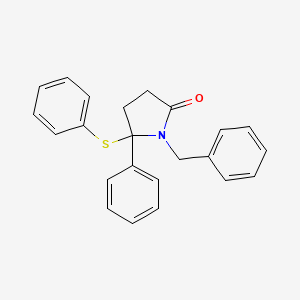![molecular formula C21H16O2S B15170244 {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-98-4](/img/structure/B15170244.png)
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both sulfinyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit specific requirements.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can lead to the formation of a simpler hydrocarbon structure.
科学的研究の応用
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which {4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
Benzophenone: A simpler compound with two phenyl groups attached to a carbonyl group.
Sulfoxides: Compounds with a sulfinyl group attached to various organic moieties.
Uniqueness
{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone is unique due to the presence of both sulfinyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in research and industry.
特性
CAS番号 |
918340-98-4 |
|---|---|
分子式 |
C21H16O2S |
分子量 |
332.4 g/mol |
IUPAC名 |
[4-[2-(benzenesulfinyl)ethenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16O2S/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-24(23)20-9-5-2-6-10-20/h1-16H |
InChIキー |
MDYOARAPXMDQSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CS(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
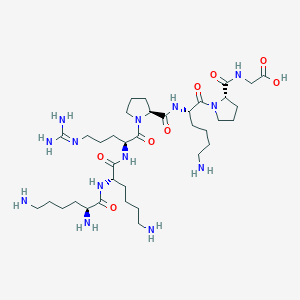
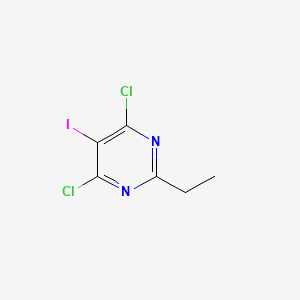
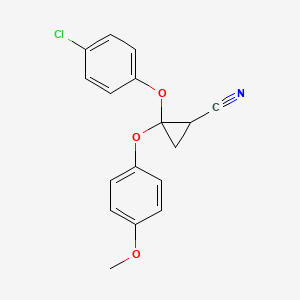
![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
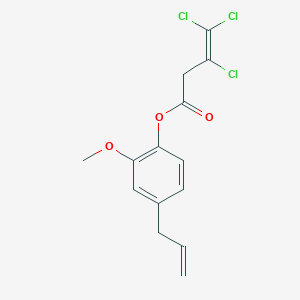
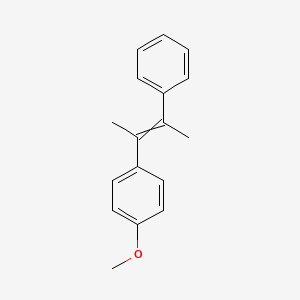

![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
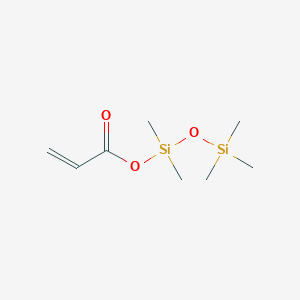
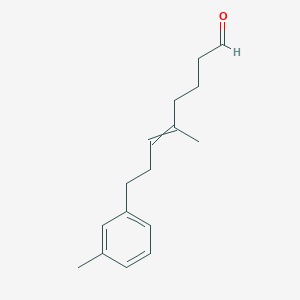
![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)
